Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate
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Overview
Description
Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate is a chemical compound with the molecular formula C16H16NO6P and a molecular weight of 349.27 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a phenoxazinyl group, making it a subject of interest for various scientific studies .
Preparation Methods
The synthesis of Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable phenoxazinyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxazinyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . The pathways involved in its mechanism of action include oxidative stress pathways and signal transduction pathways .
Comparison with Similar Compounds
Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate can be compared with other similar compounds, such as:
Diethyl phosphite: A simpler phosphorus-containing compound used in similar synthetic applications.
Phenoxazinyl derivatives: Compounds with similar phenoxazinyl groups but different substituents, which may have different biological activities.
Phosphonic acid derivatives: Compounds that are structurally related but have different functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of a phenoxazinyl group with a phosphonate ester, which imparts distinct chemical reactivity and potential biological activity .
Biological Activity
Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C11H13N5O5
- Molecular Weight : 295.25 g/mol
- IUPAC Name : 2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-isocyanatoacetyl)amino]propanoyl]amino]acetic acid .
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The phenoxazine moiety is known for its ability to intercalate with DNA, potentially leading to anticancer effects. Additionally, the phosphonate group may enhance the compound's bioavailability and stability in biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- DNA Intercalation : The phenoxazine derivative has shown the ability to intercalate into DNA, disrupting replication and transcription processes, which can lead to apoptosis in cancer cells.
- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly reduced tumor size in xenograft models, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
Properties
CAS No. |
797763-43-0 |
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Molecular Formula |
C17H18NO6P |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
7-(diethoxyphosphorylmethoxy)phenoxazin-3-one |
InChI |
InChI=1S/C17H18NO6P/c1-3-22-25(20,23-4-2)11-21-13-6-8-15-17(10-13)24-16-9-12(19)5-7-14(16)18-15/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
HKHZDUPERZHDQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2)OCC |
Origin of Product |
United States |
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